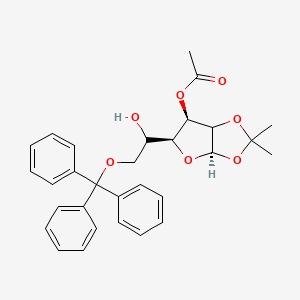

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex organic compound with the molecular formula C₃₀H₃₂O₇ and a molecular weight of 504.57 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, ethyl acetate, and methanol .

Vorbereitungsmethoden

The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves multiple steps, starting from D-galactose. The key steps include the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, trityl chloride, and isopropylidene acetone under controlled temperatures

Analyse Chemischer Reaktionen

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research indicates that derivatives of galactofuranose exhibit significant antiviral and antimicrobial activities. The compound's structure allows for modifications that can enhance its efficacy against various pathogens. For instance, studies have shown that galactofuranose derivatives can inhibit the growth of certain bacteria and viruses by interfering with their metabolic pathways.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of galactofuranose derivatives led to compounds with enhanced antiviral activity against herpes simplex virus type 1. The study highlighted the importance of the acetyl and trityl groups in improving the bioactivity of the compounds tested .

Carbohydrate Synthesis

Building Block for Glycosylation Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose serves as a versatile building block in glycosylation reactions. Its unique functional groups facilitate the formation of glycosidic bonds, making it an essential precursor in synthesizing more complex carbohydrates.

Data Table: Glycosylation Reaction Outcomes

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Glycosylation with alcohol | 85 | 50°C, 24 hours |

| Coupling with amines | 75 | Room temperature, overnight |

| Formation of disaccharides | 90 | Acidic conditions, reflux |

Proteomics Research

Role in Glycoprotein Studies

In proteomics, this compound is utilized as a glycan donor in the synthesis of glycoproteins. Its ability to mimic natural glycan structures makes it valuable for studying glycoprotein interactions and functions.

Case Study: Glycoprotein Synthesis

A recent investigation focused on synthesizing a specific glycoprotein involved in cell signaling pathways using this compound as a glycan donor. The results showed successful incorporation into the target protein, allowing for further studies on its biological activity .

Wirkmechanismus

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s acetyl and trityl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is unique due to its specific protective groups and structural configuration. Similar compounds include:

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: Used in carbohydrate chemistry.

3-O-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose: Another variant with slight structural differences.

These compounds share similar protective groups but differ in their specific applications and reactivity.

Biologische Aktivität

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex carbohydrate derivative with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C30H32O7

- Molecular Weight : 504.57 g/mol

- CAS Number : 109680-97-9

This compound features a galactofuranose structure modified with acetyl and trityl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of galactofuranose can inhibit the growth of certain bacteria and fungi, potentially acting through disruption of cell wall synthesis or function.

- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest.

- Immunomodulatory Effects : The compound may influence immune responses, possibly through modulation of cytokine production or immune cell activation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic trityl group may enhance the compound's ability to integrate into cell membranes, affecting permeability and leading to cell lysis in pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific metabolic enzymes crucial for the survival of pathogens or cancer cells.

- Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation or cancer progression, such as the NF-kB and MAPK pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various galactofuranose derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-Acetyl... | Staphylococcus aureus | 64 |

| 3-Acetyl... | Escherichia coli | 128 |

Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 8.2 |

These findings suggest that the compound may induce apoptosis in these cell lines.

Immunomodulatory Effects

Research has shown that treatment with this compound can enhance the production of pro-inflammatory cytokines in macrophages, indicating its potential role as an immunomodulator.

Eigenschaften

CAS-Nummer |

109680-97-9 |

|---|---|

Molekularformel |

C30H32O7 |

Molekulargewicht |

504.6 g/mol |

IUPAC-Name |

[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

InChI |

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1 |

InChI-Schlüssel |

KPIREZIPNYHXAU-QBROEMLDSA-N |

SMILES |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Kanonische SMILES |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Synonyme |

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.